![molecular formula C20H14F4N4O2S2 B2399002 2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one CAS No. 922681-73-0](/img/structure/B2399002.png)
2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one
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Description
2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H14F4N4O2S2 and its molecular weight is 482.47. The purity is usually 95%.
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Scientific Research Applications
Potential as TSPO Ligands for Neuroinflammation PET Imaging
A series of novel pyrazolo[1,5-a]pyrimidines, related to this compound, have shown promise as ligands for the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These derivatives exhibit subnanomolar affinity for TSPO, comparable to that of known TSPO ligands. Two derivatives were radiolabeled with fluorine-18, demonstrating potential as in vivo PET radiotracers for neuroinflammation, confirmed through brain uptake and accumulation in a rodent model of neuroinflammation (Damont et al., 2015).
Anticancer Activity
Research into fluoro-substituted benzo[b]pyran derivatives, which share structural motifs with the compound , has revealed that these compounds demonstrate anticancer activity at low concentrations against human cancer cell lines, including lung, breast, and CNS cancer. This suggests a potential pathway for the development of new cancer treatments (Hammam et al., 2005).
Antibacterial Agents
Another study synthesized chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones, demonstrating their screening for antibacterial activity. These compounds, structurally related to the queried chemical, indicate a potential for developing new antibacterial agents (Solankee & Patel, 2004).
A2A Adenosine Receptor Antagonists
Derivatives based on a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffold, like the compound , have been investigated for their affinity and selectivity as antagonists for the human A2A adenosine receptor (AR). This research suggests applications in neurological and pharmacological studies, particularly in exploring the A2A AR's role in various diseases (Kumar et al., 2011).
properties
IUPAC Name |
2-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4N4O2S2/c21-12-5-3-11(4-6-12)14-8-13(15-2-1-7-31-15)27-28(14)18(30)10-32-19-25-16(20(22,23)24)9-17(29)26-19/h1-7,9,14H,8,10H2,(H,25,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVGNASHPZRCBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NC(=CC(=O)N3)C(F)(F)F)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one |
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